2-Amino-3-(2-chlorobenzyloxy)pyridine
Description
2-Amino-3-(2-chlorobenzyloxy)pyridine is a heterocyclic aromatic compound featuring a pyridine core substituted with an amino group at position 2 and a 2-chlorobenzyloxy group at position 2.
Properties
CAS No. |
107229-61-8 |
|---|---|
Molecular Formula |
C12H11ClN2O |
Molecular Weight |
234.68 g/mol |
IUPAC Name |
3-[(2-chlorophenyl)methoxy]pyridin-2-amine |
InChI |
InChI=1S/C12H11ClN2O/c13-10-5-2-1-4-9(10)8-16-11-6-3-7-15-12(11)14/h1-7H,8H2,(H2,14,15) |
InChI Key |
DUZCURUMGFQSTD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)COC2=C(N=CC=C2)N)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(N=CC=C2)N)Cl |
Synonyms |
2-PyridinaMine, 3-[(2-chlorophenyl)Methoxy]- |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural analogs include:
- 2-Amino-3-benzyloxypyridine: Lacks the chlorine substituent on the benzyl group.
- 2-Amino-6-phenethylpyridine: Features a phenethyl group instead of benzyloxy at position 3 .
- 2-Amino-3-(3,4,5-trimethoxyphenyl)pyridine: Contains a trimethoxyphenyl group, altering steric and electronic profiles .
Table 1: Physicochemical Comparison
Preparation Methods
Direct Alkylation Under Basic Conditions
The most widely reported method involves nucleophilic substitution of 2-amino-3-hydroxypyridine (1 ) with 2-chlorobenzyl chloride (2 ) in the presence of a base. The hydroxyl group at position 3 acts as the nucleophile, displacing the chloride ion from 2 to form the ether linkage.
Reaction Scheme:
-
Base: Potassium carbonate (KCO) or sodium hydride (NaH).
-
Solvent: Dimethylformamide (DMF) or acetonitrile.
-
Temperature: 80–100°C, 6–12 hours.
-
Yield: 65–78% (purity >95% by HPLC).
Key Observations:
-
Excess base (2–3 equiv.) ensures complete deprotonation of the hydroxyl group.
-
Polar aprotic solvents enhance reaction kinetics by stabilizing ionic intermediates.
-
Side reactions (e.g., N-alkylation) are minimized by controlling stoichiometry (1:1.1 ratio of 1 to 2 ).
Table 1: Comparative Yields Under Different Bases
| Base | Solvent | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| KCO | DMF | 8 | 72 | 96 |
| NaH | THF | 6 | 68 | 94 |
| NaOH | EtOH | 12 | 58 | 89 |
Protection-Deprotection Strategy for Enhanced Selectivity
To prevent competing N-alkylation, the amino group in 1 is often protected as an acetamide prior to alkylation ():
Step 1: Protection of Amino Group
Step 2: Alkylation
Step 3: Deprotection
Advantages:
-
Suppresses N-alkylation, improving yield to 82–85% .
-
Acetamide protection is easily reversible under mild acidic conditions.
Mitsunobu Coupling for Ether Formation
Reaction Between 2-Amino-3-hydroxypyridine and 2-Chlorobenzyl Alcohol
The Mitsunobu reaction offers an alternative route using 2-chlorobenzyl alcohol (3 ) and 1 in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh) ():
Reaction Scheme:
Optimized Conditions:
-
Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM).
-
Temperature: 0–25°C, 2–4 hours.
-
Yield: 70–75% (purity >98%).
Limitations:
-
Requires stoichiometric amounts of DEAD and PPh, increasing cost.
-
2-Chlorobenzyl alcohol is less commercially accessible than its chloride counterpart.
Functionalization of Pre-Substituted Pyridine Intermediates
Bromination-Alkylation Sequence
A patent-derived approach () involves bromination at position 3 of 2-aminopyridine, followed by alkoxy group introduction:
Step 1: Bromination
Step 2: Ullmann-Type Coupling
Conditions:
-
Catalyst: Copper(I) iodide (10 mol%).
-
Ligand: 1,10-Phenanthroline.
-
Yield: 60–65%.
Challenges:
-
Requires rigorous anhydrous conditions.
-
Limited scalability due to moderate yields.
Purification and Characterization
Isolation Techniques
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